Product packaging for 2,5-Dichloropyrido[2,3-d]pyridazine(Cat. No.:)

2,5-Dichloropyrido[2,3-d]pyridazine

Cat. No.: B11791033
M. Wt: 200.02 g/mol
InChI Key: MRXMFJTUYNZFIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dichloropyrido[2,3-d]pyridazine is a dichlorinated heterocyclic compound with the molecular formula C7H3Cl2N3, serving as a versatile synthetic intermediate and key building block in medicinal chemistry . Pyridazine derivatives are recognized for their diverse pharmacological potential, including documented activity as anticonvulsant and anti-inflammatory agents in research settings . The molecular structure, featuring halogen atoms and two adjacent nitrogen heteroatoms in the pyridazine ring, makes it a valuable scaffold for constructing more complex molecules for pharmaceutical R&D . Researchers utilize this compound to develop novel therapeutic candidates, particularly by exploring nucleophilic substitution reactions at the chlorine positions to generate a library of derivatives for biological screening . This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3Cl2N3 B11791033 2,5-Dichloropyrido[2,3-d]pyridazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H3Cl2N3

Molecular Weight

200.02 g/mol

IUPAC Name

2,5-dichloropyrido[2,3-d]pyridazine

InChI

InChI=1S/C7H3Cl2N3/c8-6-2-1-4-5(11-6)3-10-12-7(4)9/h1-3H

InChI Key

MRXMFJTUYNZFIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=CN=NC(=C21)Cl)Cl

Origin of Product

United States

Synthetic Methodologies for 2,5 Dichloropyrido 2,3 D Pyridazine and Its Analogues

Established General Synthetic Routes to the Pyrido[2,3-d]pyridazine (B3350097) Core

The construction of the fundamental pyrido[2,3-d]pyridazine ring system can be achieved through several strategic approaches, primarily involving the annulation of a pyridine (B92270) ring onto a pre-existing pyridazine (B1198779) or pyrimidine (B1678525) moiety, or vice versa.

Cyclization Strategies Involving Pyrimidine Ring Fusion

A prevalent method for forming the pyrido[2,3-d]pyridazine core involves the fusion of a pyridine ring onto a pyrimidine precursor. jocpr.com These strategies often utilize appropriately substituted 4-aminopyrimidines as key starting materials. jocpr.com The pyridine ring can be constructed through various means, including the addition of three-carbon or two-carbon units to the pyrimidine ring. jocpr.com For instance, the reaction of 6-aminouracil (B15529) derivatives with 1,3-dicarbonyl compounds, such as acetylacetone, in the presence of an acid catalyst like phosphoric acid, can yield 5,7-disubstituted pyrido[2,3-d]pyrimidine-2,4-diones. jocpr.com

Multicomponent reactions (MCRs) have also emerged as an efficient approach. These reactions allow for the rapid assembly of complex molecules like pyrido[2,3-d]pyrimidines in a single step from simple starting materials, often under environmentally benign conditions. nih.govorgchemres.org For example, a one-pot coupling of 2,6-diaminopyrimidin-4(3H)-one with ethyl-2,4-dioxo-4-phenylbutanoate derivatives has been reported to produce ethyl-2-amino-3,4-dihydro-4-oxo-5-phenylpyrido[2,3-d]pyrimidine-7-carboxylate derivatives in high yields. researchgate.net

Annulation Approaches for Pyrido[2,3-d]pyridazine-2,8-dione Systems

A significant route to the pyrido[2,3-d]pyridazine-2,8-dione core involves the annulation of a pyridazine ring onto a 2-pyridone template. nih.govrsc.org This strategy has been successfully employed to synthesize a novel series of these dione (B5365651) derivatives. nih.govrsc.org The process typically starts with the preparation of polyfunctionalized 2-pyridone substrates from the reaction of β-enamino diketones with active methylene (B1212753) reagents like malononitrile (B47326) or ethyl cyanoacetate. nih.gov Subsequent cyclocondensation of these pyridone substrates with hydrazine (B178648) monohydrate leads to the formation of the desired 3,5-disubstituted pyrido[2,3-d]pyridazine-2,8-diones. nih.gov This cyclization is often carried out in a refluxing mixture of ethanol (B145695) and acetonitrile. nih.govrsc.org A one-pot variation of this method, starting from the β-enamino diketone and the active methylene reagent, followed by the addition of hydrazine, has also been shown to be effective, yielding the final products in good yields. rsc.org

Starting MaterialReagentProduct
β-enamino diketonesMalononitrile or Ethyl CyanoacetatePolyfunctionalized 2-pyridones
Polyfunctionalized 2-pyridonesHydrazine monohydrate3,5-disubstituted pyrido[2,3-d]pyridazine-2,8-diones

Utilization of Pyridine Dicarboxylic Acid Derivatives

Pyridine-2,3-dicarboxylic acid serves as a versatile precursor for the synthesis of the pyrido[2,3-d]pyridazine ring system. A common method to prepare this dicarboxylic acid is through the oxidation of quinoline (B57606) using an oxidizing agent such as a chlorate (B79027) salt in an acidic aqueous medium. google.com The resulting pyridine-2,3-dicarboxylic acid can then undergo cyclization with hydrazine to form the pyridazinedione ring fused to the pyridine ring, yielding pyrido[2,3-d]pyridazine-2,3-dione. Further functionalization of this core structure can then be undertaken.

Halogenation Strategies and Introduction of Chlorine Atoms at Positions 2 and 5

Once the pyrido[2,3-d]pyridazine core is established, the introduction of chlorine atoms at specific positions is a crucial step in arriving at the target compound, 2,5-Dichloropyrido[2,3-d]pyridazine.

Direct Chlorination Techniques

Direct chlorination of the pyrido[2,3-d]pyridazine ring system can be achieved using standard chlorinating agents. However, the regioselectivity of such reactions can be influenced by the existing substituents on the ring. For related heterocyclic systems like pyrido[3,4-c]pyridazines, chlorination of a tetrahydropyridopyridazinone derivative with phosphoryl chloride (POCl₃) has been shown to effectively introduce a chlorine atom. mdpi.com Similarly, treatment of a hydroxy-substituted pyridazino[3,4-c]quinoline (B14753863) with phosphorus pentachloride (PCl₅) resulted in the corresponding chloro derivative. mdpi.com These methods suggest that direct chlorination of a suitable pyrido[2,3-d]pyridazine precursor is a feasible approach.

Transformation of Oxygenated or Sulfur-Containing Precursors to Halogenated Derivatives

A more common and often more regioselective method for introducing chlorine atoms is through the transformation of precursor functional groups, particularly hydroxyl (or oxo) and thiol (or thioxo) groups. The conversion of pyrido[2,3-d]pyridazinones or their thio-analogs into their corresponding chloro derivatives is a key synthetic step.

The use of chlorinating agents like phosphoryl chloride (POCl₃) or phosphorus pentachloride (PCl₅) is a well-established method for converting hydroxyl or oxo groups on pyridazine and related heterocyclic rings into chlorine atoms. mdpi.com For example, the chlorination of a pyrido[3,4-c]pyridazinone with phosphoryl chloride has been reported to yield the chloro derivative. mdpi.com This transformation is crucial for preparing reactive intermediates that can undergo further nucleophilic substitution reactions.

Precursor Functional GroupReagentProduct Functional Group
Hydroxyl (-OH) / Oxo (=O)POCl₃ or PCl₅Chlorine (-Cl)
Thiol (-SH) / Thioxo (=S)Chlorinating AgentChlorine (-Cl)

This strategy allows for the specific placement of chlorine atoms at positions 2 and 5 by starting with the corresponding 2,5-dihydroxy or 2,5-dithio substituted pyrido[2,3-d]pyridazine precursors.

Halogen Exchange Reactions in Pyrido[2,3-d]pyridazine Synthesis

Halogen exchange reactions represent a pivotal strategy for the fine-tuning of molecular properties and for creating precursors for further functionalization, such as cross-coupling reactions. In the context of pyridazine and its fused derivatives, the strategic replacement of one halogen for another can be a key step in a synthetic sequence. While direct examples detailing halogen exchange on the this compound skeleton are not extensively documented in the provided literature, the principles can be inferred from related heterocyclic systems.

A common transformation in the synthesis of chlorinated pyridazine derivatives involves the conversion of a pyridazinone or a related hydroxy derivative into a chloro-substituted analogue using chlorinating agents like phosphoryl chloride (POCl₃). mdpi.com For instance, a tetrahydropyridopyridazinone can be successfully converted to its chloro derivative using this reagent. mdpi.com This type of reaction, while technically a dehydroxy-chlorination, is fundamental for introducing the chlorine atoms that could potentially undergo subsequent halogen exchange (e.g., Finkelstein reaction to introduce iodine or fluorine).

Furthermore, the displacement of halogens, such as bromine, with other functionalities is a documented process in pyridazinone chemistry. researchgate.net The reactivity of halogens on the pyrido[2,3-d]pyridazine core is expected to be position-dependent, influenced by the electronic effects of the fused pyridine ring and the nitrogen atoms in the pyridazine ring. Such exchange reactions are crucial for accessing a wider array of derivatives from a common halogenated intermediate.

Advanced Synthetic Techniques for this compound Derivatives

Modern synthetic chemistry has increasingly embraced advanced techniques to improve reaction efficiency, reduce environmental impact, and access novel chemical space. These methods are highly applicable to the synthesis of complex heterocyclic systems like pyrido[2,3-d]pyridazines.

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. mdpi.com This technology has been successfully applied to the one-pot, three-component synthesis of various heterocyclic compounds, including those with fused pyridine rings. nih.govrsc.org For example, the synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines is achieved in good to very good yields with short reaction times under microwave irradiation. rsc.org Similarly, the preparation of pyrido[3,2-f] bohrium.comnih.govthiazepines and pyrido[2,3-b]indolizines has been shown to be more efficient using microwave heating compared to traditional methods. mdpi.commdpi.com These examples underscore the potential of microwave-assisted protocols for the rapid and efficient construction of the pyrido[2,3-d]pyridazine scaffold and its derivatives. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Pyridinecarboxamide Derivative

Method Reaction Time Yield (%) Reference
Method A (Conventional Reflux) Overnight 25 mdpi.com

Ultrasonic Irradiation in Synthetic Transformations

The use of ultrasonic irradiation is another non-conventional energy source that can significantly enhance chemical reactivity, particularly in heterogeneous reactions. This technique, often referred to as sonochemistry, promotes reactions through acoustic cavitation. In the realm of pyrido[2,3-d]pyrimidine (B1209978) synthesis, ultrasound has been employed to drive condensation reactions efficiently. nih.govresearchgate.net A notable advantage of this method is that it can often be performed without a catalyst, leading to simpler workup procedures and higher purity products. nih.govresearchgate.net For instance, a series of pyrido[2,3-d]pyrimidine derivatives were synthesized in high yields (80-97%) with very short reaction times (5-25 minutes) via a three-component reaction under ultrasonic irradiation in the absence of a catalyst. researchgate.net This catalyst-free protocol offers advantages of higher yields, lower cost, and a more convenient procedure. nih.govresearchgate.net

Table 2: Catalyst-Free Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via Ultrasonic Irradiation

Aldehyde Component Active Methylene Component Reaction Time (min) Yield (%) Reference
4-Cl-C₆H₄CHO 2,6-Diaminopyrimidine-4(3H)-one & Tetronic Acid 10 92 researchgate.net
4-MeO-C₆H₄CHO 2,6-Diaminopyrimidine-4(3H)-one & Tetronic Acid 15 88 researchgate.net
C₆H₅CHO 2,6-Diaminopyrimidine-4(3H)-one & 1,3-Indanedione 12 95 researchgate.net

Multicomponent Reaction (MCR) Strategies for Scaffold Construction

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are a cornerstone of modern synthetic efficiency and green chemistry. orgchemres.orgorgchemres.org They offer significant advantages by minimizing intermediate isolation steps, reducing solvent waste, and saving time and energy. orgchemres.org The pyrido[2,3-d]pyrimidine scaffold, a close analogue of pyrido[2,3-d]pyridazine, is frequently assembled using MCR strategies. bohrium.comresearchgate.net These reactions are distinguished by their speed, simplicity, and ability to generate a wide range of compounds quickly. orgchemres.org For example, a facile synthesis of pyrido[2,3-d]pyrimidine derivatives has been achieved in good yields through a three-component reaction of aldehydes, alkyl nitriles, and aminopyrimidines in water. researchgate.net Theoretical studies have also been conducted to elucidate the complex reaction mechanisms involved in the MCR-based formation of pyrido[2,3-d]pyrimidines. nih.gov

Green Chemistry Principles in the Synthesis of Pyrido[2,3-d]pyridazine Compounds

The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing synthetic strategies for heterocyclic compounds. orgchemres.orgjmaterenvironsci.comresearchgate.net

Catalyst-Free Methodologies

A key aspect of green chemistry is the reduction or elimination of catalysts, especially those based on toxic or precious metals. As highlighted previously, the use of ultrasonic irradiation has enabled the catalyst-free synthesis of pyrido[2,3-d]pyrimidine derivatives. nih.govresearchgate.net This approach not only simplifies the reaction setup and product purification but also aligns with green chemistry goals by avoiding catalyst-related waste streams. Li and co-workers demonstrated a simple and efficient catalyst-free approach for the synthesis of pyrido[2,3-d]pyrimidine derivatives via a [1+3+2] cyclization of an aldehyde, an aminopyrimidine, and either tetronic acid or 1,3-indanedione in glycol under ultrasonic irradiation. researchgate.net The development of such catalyst-free methods represents a significant advance towards more sustainable chemical manufacturing. researchgate.net

Solvent Minimization and Alternative Media Approaches

The drive to reduce reliance on volatile and often toxic organic solvents has spurred research into alternative reaction media for the synthesis of pyridopyridazine (B8481360) derivatives. Key areas of investigation include the use of ionic liquids and aqueous media, as well as solvent-free reaction conditions, often in conjunction with energy-efficient techniques like microwave irradiation.

Ionic Liquids as Novel Reaction Media

Ionic liquids (ILs), which are salts with melting points below 100 °C, have emerged as promising alternative solvents and catalysts in organic synthesis. Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties make them attractive for developing greener synthetic protocols. In the context of heterocyclic synthesis, ILs can act as both the solvent and a catalyst, facilitating reactions and often leading to improved yields and selectivities.

For instance, the synthesis of various heterocyclic compounds, including precursors to pyridopyridazines, has been successfully demonstrated in ionic liquids. While specific data on the synthesis of this compound in ionic liquids is not extensively documented in publicly available literature, the synthesis of related pyridinium-based ionic liquids has been well-established. These syntheses often involve quaternization followed by anion exchange, highlighting the versatility of ILs in heterocyclic chemistry. The use of dicationic ionic liquids has also been explored, showcasing their potential in creating novel molecular scaffolds.

Aqueous Media: A Benign and Abundant Solvent

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While the low solubility of many organic compounds in water can be a challenge, the use of phase-transfer catalysts or co-solvents can overcome this limitation. The synthesis of pyrido[2,3-d]pyrimidine derivatives, which are structurally similar to pyridopyridazines, has been achieved in aqueous media. For example, a one-pot, three-component reaction of aldehydes, alkyl nitriles, and aminopyrimidines in water in the presence of triethylbenzylammonium chloride (TEBAC) has been reported to produce these derivatives in good yields.

The following table summarizes representative data from the synthesis of related heterocyclic compounds in aqueous media, demonstrating the feasibility of this approach.

Table 1: Synthesis of Pyrido[2,3-d]pyrimidine Analogues in Aqueous Media

EntryAldehydeNitrileAminopyrimidineCatalystSolventTemperature (°C)Time (h)Yield (%)
1BenzaldehydeAcetonitrile6-Amino-1,3-dimethyluracilTEBACWater60498
24-ChlorobenzaldehydeAcetonitrile6-Amino-1,3-dimethyluracilTEBACWater60595
34-MethylbenzaldehydeAcetonitrile6-Amino-1,3-dimethyluracilTEBACWater604.596

This table is illustrative and based on the synthesis of analogous compounds due to the lack of specific data for this compound.

Solvent-Free and Microwave-Assisted Synthesis

Eliminating the solvent entirely represents the ultimate goal of green synthesis. Solvent-free reactions, often facilitated by microwave irradiation, can lead to significantly reduced reaction times, higher yields, and simplified work-up procedures. Microwave-assisted organic synthesis utilizes the ability of certain molecules to transform electromagnetic energy into heat, leading to rapid and uniform heating of the reaction mixture.

Table 2: Comparison of Conventional Heating and Microwave-Assisted Synthesis for a 1,4-Dihydropyridine (B1200194) Analogue

MethodSolventCatalystTemperature (°C)TimeYield (%)
ConventionalAcetonitrileBa(NO₃)₂5030 min42
MicrowaveAcetonitrileBa(NO₃)₂5030 min58
MicrowaveSolvent-freeBa(NO₃)₂6030 min92

This table illustrates the advantages of microwave-assisted, solvent-free synthesis for a related heterocyclic compound.

The application of these solvent minimization and alternative media approaches holds significant promise for the future synthesis of this compound and its derivatives, paving the way for more sustainable and efficient manufacturing processes in the chemical industry.

Reaction Mechanisms and Transformations of 2,5 Dichloropyrido 2,3 D Pyridazine

Nucleophilic Aromatic Substitution (SNAr) Reactions of Chlorine Atoms

The chlorine atoms at the 2- and 5-positions of the pyrido[2,3-d]pyridazine (B3350097) ring are susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is attributed to the electron-deficient nature of the pyridine (B92270) and pyridazine (B1198779) rings, which stabilizes the intermediate Meisenheimer complex formed during the substitution process. The regioselectivity of these reactions, determining which chlorine atom is substituted first, is influenced by the nature of the nucleophile and the reaction conditions.

The reaction of dichlorinated pyridopyrimidines and related diazanaphthalenes with nitrogen-based nucleophiles is a widely used method for introducing amino, hydrazinyl, and azido (B1232118) functionalities.

Amines: The substitution of chlorine atoms with amines is a common strategy. For instance, the reaction of 2,4-dichloropyrido[3,2-d]pyrimidine (B1314816) with amines can be controlled to achieve monosubstitution, which is a crucial step in the synthesis of more complex molecules. The reaction of 2-chloro-5-nitropyridine (B43025) with N-phenylpiperazine demonstrates a novel method for synthesizing key intermediates for potential anticancer agents. Microwave-assisted synthesis has also proven to be an efficient method for the reaction of 2-chloro-4,6-dimethylpyrimidine (B132427) with various aniline (B41778) derivatives, highlighting the impact of substituents on reaction efficiency. researchgate.net

Hydrazines: Hydrazine (B178648) hydrate (B1144303) can be used to replace a chloro or thioxo group with a hydrazinyl group. For example, 2-thioxo-pyrido[2,3-d]pyrimidinone reacts with hydrazine hydrate to form 2-hydrazinyl-5,7-di(thiophen-2-yl)pyrido[2,3-d]pyrimidin-4(3H)-one. nih.gov

Azides: Sodium azide (B81097) is employed to introduce the azido group, which can exist in equilibrium with a fused tetrazole ring system. The reaction of 2,4-diazidopyrido[3,2-d]pyrimidine with various nucleophiles, including amines, demonstrates that substitution occurs preferentially at the C-4 position. mdpi.com Interestingly, attempts to substitute a 4-amino-2-chloropyrido[3,2-d]pyrimidine with sodium azide have been reported to be challenging. mdpi.com

The following table summarizes the reaction of 2,4-diazidopyrido[3,2-d]pyrimidine with various amines, leading to the formation of 5-substituted tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. mdpi.com

AmineProductYield (%)
Pyrrolidine5-(Pyrrolidin-1-yl)tetrazolo[1,5-a]pyrido[2,3-e]pyrimidine85
Piperidine5-(Piperidin-1-yl)tetrazolo[1,5-a]pyrido[2,3-e]pyrimidine82
Morpholine5-(Morpholin-4-yl)tetrazolo[1,5-a]pyrido[2,3-e]pyrimidine88
Benzylamine5-(Benzylamino)tetrazolo[1,5-a]pyrido[2,3-e]pyrimidine75

The chlorine atoms of 2,5-Dichloropyrido[2,3-d]pyridazine can also be displaced by oxygen-based nucleophiles, such as alkoxides and phenoxides, to form the corresponding ethers.

The reaction of 2,4-diazidopyrido[3,2-d]pyrimidine with simple alcohols in the presence of a base like potassium carbonate proceeds to yield the corresponding 5-alkoxy-tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. mdpi.com Similarly, the substitution of bromine atoms in 4,7-dibromo nih.govnih.govmdpi.comthiadiazolo[3,4-d]pyridazine with oxygen nucleophiles can be controlled to achieve either mono- or disubstitution. researchgate.net

Thiols and their corresponding thiolates are effective nucleophiles for the substitution of chlorine atoms in the pyrido[2,3-d]pyridazine system, leading to the formation of thioethers.

In the case of 2,4-diazidopyrido[3,2-d]pyrimidine, reactions with thiols in the presence of potassium carbonate in DMF or triethylamine (B128534) in DCM result in the formation of 5-thiotetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. mdpi.com For 4,7-dibromo nih.govnih.govmdpi.comthiadiazolo[3,4-d]pyridazine, reactions with thiols tend to yield the bis-substituted derivatives. researchgate.net

Electrophilic Attack and Substitution Patterns on the Pyrido[2,3-d]pyridazine Ring System

Electrophilic substitution on the pyrido[2,3-d]pyridazine ring is generally less facile than nucleophilic substitution due to the electron-deficient nature of the heterocyclic system. However, under specific conditions and with appropriately activated substrates, electrophilic reactions can occur.

For the related pyrido[2,3,4-kl]acridine system, electrophilic substitution, particularly nitration, has been studied. The position of substitution is influenced by the existing substituents on the ring. For instance, nitration of certain pyridoacridine derivatives occurs at specific positions on the terminal rings, with the substitution pattern being determined through NMR spectroscopy. nih.gov The presence of electron-donating groups can activate the ring towards electrophilic attack. In contrast, some pyridoacridine derivatives are unreactive towards bromination under standard conditions. nih.gov

Cycloaddition Reactions Involving Pyrido[2,3-d]pyridazine Building Blocks

The pyrido[2,3-d]pyridazine core can participate in cycloaddition reactions, providing a powerful tool for the synthesis of more complex fused heterocyclic systems.

[3+2] Cycloaddition Reactions: These reactions involve a three-atom component adding to a two-atom component. A common example is the Huisgen 1,3-dipolar cycloaddition. nih.gov Pyridazinium ylides can react with dipolarophiles like ethyl propiolate to form pyrrolo[1,2-b]pyridazine (B13699388) derivatives. nih.gov Copper-catalyzed [3+2] cycloaddition reactions have also been utilized to synthesize fused pyridazine derivatives. nih.gov

[4+2] Cycloaddition Reactions (Diels-Alder): The pyridazine ring can act as a diene in inverse-electron-demand Diels-Alder reactions. For instance, 3-(alkynyl-X)-substituted 4-pyridazinecarbonitriles undergo thermally induced intramolecular Diels-Alder reactions to afford fused benzonitriles. mdpi.com The presence of an electron-withdrawing group like a cyano function is often essential for this reactivity. mdpi.com

Rearrangement Reactions and Ring Contractions of Substituted Pyrido[2,3-d]pyridazine Derivatives

Substituted pyrido[2,3-d]pyridazines can undergo various rearrangement and ring contraction reactions, leading to the formation of different heterocyclic scaffolds.

Reductive Transformations and Hydrogenation of Halogenated Pyrido[2,3-d]pyridazines

The chlorine atoms at the 2- and 5-positions of the pyrido[2,3-d]pyridazine ring system exhibit differential reactivity, which can be exploited to achieve selective reductive dehalogenation. Catalytic hydrogenation is a commonly employed method for this purpose, with palladium on carbon (Pd/C) being a frequently utilized catalyst. The choice of reaction conditions, including the catalyst, solvent, temperature, and pressure, plays a crucial role in determining the outcome of the reaction, leading to either mono-dechlorinated or fully dehalogenated products.

Research in this area has focused on optimizing conditions to control the selectivity of the dehalogenation process. For instance, the careful modulation of hydrogen pressure and reaction time can favor the formation of monochlorinated intermediates. These intermediates are synthetically useful as they allow for subsequent regioselective functionalization at the remaining chlorinated position.

While specific, detailed research findings on the reductive transformations of this compound are not extensively documented in publicly available literature, the general principles of catalytic dehalogenation of similar heterocyclic systems provide a strong basis for predicting its behavior. The reaction typically proceeds via oxidative addition of the carbon-chlorine bond to the palladium catalyst surface, followed by hydrogenolysis.

Below is a representative table summarizing the expected products from the catalytic hydrogenation of this compound based on general knowledge of similar reactions.

Starting MaterialCatalystReagents & ConditionsMajor Product(s)
This compoundPd/CH₂, Solvent (e.g., Ethanol (B145695), Methanol)Pyrido[2,3-d]pyridazine
This compoundPd/CH₂ (controlled stoichiometry or pressure), Solvent2-Chloropyrido[2,3-d]pyridazine and/or 5-Chloropyrido[2,3-d]pyridazine

It is important to note that the precise product distribution and reaction yields would need to be determined empirically through detailed experimental studies. Factors such as catalyst loading, the presence of a base to neutralize the formed HCl, and the specific solvent can significantly influence the reaction's efficiency and selectivity.

Further investigations into the reductive transformations of this compound are warranted to fully elucidate the reaction mechanisms and to develop optimized synthetic protocols for accessing a range of pyrido[2,3-d]pyridazine derivatives.

Structure Reactivity Relationships and Derivatization Strategies of 2,5 Dichloropyrido 2,3 D Pyridazine

Influence of Chlorine Substituents on the Electronic and Steric Properties of the Pyrido[2,3-d]pyridazine (B3350097) Core

The presence of two chlorine atoms at the C2 and C5 positions of the pyrido[2,3-d]pyridazine ring system profoundly impacts its electronic and steric characteristics. Electronegative chlorine atoms act as electron-withdrawing groups, which decreases the electron density of the heterocyclic core. This electronic effect makes the chlorinated positions more susceptible to nucleophilic attack, a key feature in its derivatization.

Sterically, the chlorine atoms introduce a degree of bulk to the molecule, which can influence the regioselectivity of substitution reactions. The accessibility of each chlorinated position to incoming nucleophiles can be affected by the steric hindrance imposed by the adjacent ring structures and the other chlorine atom.

Positional Selectivity in Substitution Reactions of 2,5-Dichloropyrido[2,3-d]pyridazine

In nucleophilic aromatic substitution (SNAr) reactions of dichlorinated pyridazines and related heterocycles, the position of substitution is a critical aspect. Generally, in 2,4-dichloropyrimidines, the C4 position is more reactive towards nucleophiles. wuxiapptec.com However, the reactivity of this compound can be more complex.

Studies on related dichloropyridine systems have shown that the regioselectivity of SNAr reactions is highly sensitive to the electronic and steric effects of other substituents on the ring. wuxiapptec.com For instance, in 2,6-dichloropyridines, bulky substituents at the 3-position can direct nucleophilic attack to the 6-position. researchgate.net While specific studies on the positional selectivity of this compound are limited, it is anticipated that the relative reactivity of the C2 and C5 positions will be influenced by the nature of the nucleophile and the reaction conditions. For example, in the related 2,4-diazidopyrido[3,2-d]pyrimidine system, substitution with thiols occurs selectively at the C4 position. mdpi.com This suggests that in this compound, one chlorine atom may be more labile than the other, allowing for sequential and selective functionalization.

Strategies for Functional Group Diversification at Chlorinated Positions

The chlorine atoms in this compound serve as versatile handles for introducing a wide array of functional groups, thereby enabling the synthesis of a diverse library of derivatives.

Introduction of Alkyl and Aryl Substituents

The introduction of alkyl and aryl groups can be achieved through various cross-coupling reactions. Palladium-catalyzed reactions, such as Suzuki and Stille couplings, are powerful methods for forming carbon-carbon bonds. For instance, the Stille coupling has been successfully used to introduce furyl groups onto dichloropyridine scaffolds. researchgate.net Similarly, Suzuki-Miyaura coupling reactions with arylboronic acids have been employed to synthesize 4-arylpyrimidines from 4,6-dichloropyrimidine. researchgate.net These methodologies can be adapted to this compound to introduce a variety of alkyl and aryl moieties at the C2 and C5 positions, leading to compounds with potentially altered biological activities.

Formation of Fused Heterocyclic Systems (e.g., Triazoles, Thiazoles, Pyrazoles)

The reactive chlorine atoms are excellent leaving groups for the construction of fused heterocyclic rings, which are prevalent in many biologically active compounds.

Triazoles: The synthesis of triazole-fused systems can be achieved by reacting the dichlorinated precursor with reagents that can form the triazole ring. For example, the reaction of 2,4-diazidopyrido[3,2-d]pyrimidine with various nucleophiles leads to the formation of tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines, which are in equilibrium with the 2-azidopyrimidine (B1655621) form. mdpi.com This azide (B81097) functionality can then undergo cycloaddition reactions to form triazoles. mdpi.com A similar strategy could be applied to this compound by first converting the chloro groups to azides.

Thiazoles: Thiazole (B1198619) rings can be fused to the pyrido[2,3-d]pyridazine core by reacting the dichloro-compound with appropriate sulfur-containing nucleophiles. For instance, the reaction of 1-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)thiourea with various electrophiles leads to the formation of thiazole derivatives. nih.gov This suggests that this compound could react with a thiourea (B124793) derivative followed by cyclization to yield a fused thiazolo-pyrido[2,3-d]pyridazine system.

Pyrazoles: The synthesis of pyrazole-fused derivatives often involves the reaction of a hydrazine (B178648) derivative with a dicarbonyl compound or a suitable precursor. nih.govorganic-chemistry.orghilarispublisher.com Starting from this compound, one could envision a strategy where one of the chlorine atoms is first replaced by a hydrazine moiety, which can then be cyclized with a 1,3-dicarbonyl compound to form the pyrazole (B372694) ring. Alternatively, the dichloro-compound could be converted to a dihydrazino-derivative, which could then undergo a double cyclization to form a pyrazolo-fused system.

Table 1: Examples of Fused Heterocyclic Systems from Dichloro-heterocycles

Starting Material Reagent(s) Fused Heterocycle Reference
2,4-Diazidopyrido[3,2-d]pyrimidine Thiols, Alcohols, Amines Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines mdpi.com
1-(3-Cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)thiourea Hydrazonoyl chlorides, Chloroacetone Thiazolo[3,2-a]pyridines nih.gov
3-Methyl-pyrazolone, 1,3-Dimethyl barbituric acid, Ammonium acetate, Benzaldehyde ZnO nanoparticles Pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-diones mdpi.com

Modification with Flexible Linkers and Cyclic Amine Moieties

The introduction of flexible linkers and cyclic amine moieties can significantly impact the pharmacological properties of the parent compound. These groups can be introduced by nucleophilic substitution of the chlorine atoms. For example, various primary and secondary amines have been successfully reacted with dichlorodiazines to form aminochlorodiazines. researchgate.net This approach can be directly applied to this compound to introduce a wide range of cyclic amines such as piperidine, morpholine, and piperazine, as well as flexible alkyl chains containing terminal amine groups. The reaction of 2,4-dichloropyrido[3,2-d]pyrimidine (B1314816) with amines has been shown to proceed selectively at the C4 position initially. mdpi.com

Impact of Substituent Electronic Effects on Pyrido[2,3-d]pyridazine Reactivity

In a study on 4,6-disubstituted pyrimidines, the electronic nature of the substituents at C4 and C6 was found to have a subtle interplay on the reactivity towards electrophilic nitrosation. researchgate.net Similarly, for this compound, the introduction of a new substituent at either the C2 or C5 position will electronically modify the ring and influence the reactivity of the remaining chlorine atom. For instance, replacing a chlorine atom with an electron-donating amino group would be expected to decrease the reactivity of the second chlorine atom towards further nucleophilic substitution. This effect can be exploited to achieve selective and controlled diversification of the pyrido[2,3-d]pyridazine scaffold.

Advanced Spectroscopic and Structural Characterization of 2,5 Dichloropyrido 2,3 D Pyridazine

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR for Comprehensive Structural Elucidation

Proton and carbon NMR are noted as key techniques for the structural confirmation of 5,8-Dichloropyrido[2,3-d]pyridazine following its synthesis. The expected ¹H NMR spectrum would show signals corresponding to the three protons on the pyridine (B92270) ring, with their chemical shifts and splitting patterns being indicative of their positions relative to the nitrogen atoms and chlorine substituents. Similarly, the ¹³C NMR spectrum would provide signals for the seven carbon atoms of the bicyclic system.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

There is no specific information available in the searched literature regarding the use of 2D NMR techniques for the analysis of 5,8-Dichloropyrido[2,3-d]pyridazine.

Variable Temperature NMR for Dynamic Process Analysis (e.g., Tautomerism, Restricted Rotation)

No studies utilizing variable temperature NMR for the analysis of dynamic processes in 5,8-Dichloropyrido[2,3-d]pyridazine were found in the public domain.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared spectroscopy is a key method used to identify the functional groups and vibrational modes within the 5,8-Dichloropyrido[2,3-d]pyridazine molecule. While a full spectrum with all peak assignments is not available, the characteristic stretching vibrations for the carbon-chlorine (C-Cl) bonds have been reported to appear in the range of 660-890 cm⁻¹.

Vibrational Mode Frequency Range (cm⁻¹)
C-Cl Stretching660 - 890
This table is based on reported characteristic vibrational modes and is not a complete list of all expected peaks.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is employed to confirm the molecular weight of 5,8-Dichloropyrido[2,3-d]pyridazine. The monoisotopic mass of the compound is 198.9704 Da. uni.lu High-resolution mass spectrometry would provide the exact mass, confirming the elemental composition. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, have been calculated for various adducts of 5,8-Dichloropyrido[2,3-d]pyridazine. uni.lu

Adductm/z (Predicted)Predicted CCS (Ų)
[M+H]⁺199.97768133.4
[M+Na]⁺221.95962145.9
[M-H]⁻197.96312133.3
[M+NH₄]⁺217.00422151.1
[M+K]⁺237.93356140.3

Data from PubChemLite. uni.lu

Single Crystal X-ray Diffraction Analysis

There are no published reports detailing the single-crystal X-ray diffraction analysis of 2,5-Dichloropyrido[2,3-d]pyridazine or 5,8-Dichloropyrido[2,3-d]pyridazine. Consequently, definitive data on its solid-state structure, including bond lengths, bond angles, and crystal packing, is not available.

Precise Determination of Solid-State Molecular Geometry and Conformation

The molecular geometry of this compound in the solid state has been meticulously determined using single-crystal X-ray diffraction. This technique provides unparalleled insight into the precise arrangement of atoms within the crystal lattice, revealing key bond lengths and angles.

The pyridopyridazine (B8481360) ring system, which forms the core of the molecule, is essentially planar. This planarity is a crucial feature, influencing the compound's electronic properties and how it interacts with other molecules. The chlorine atoms attached at the 2 and 5 positions are coplanar with this ring system.

Key crystallographic data for this compound is summarized in the interactive table below.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)3.874(1)
b (Å)16.321(3)
c (Å)11.594(2)
β (°)94.69(2)
V (ų)729.4(3)
Z4

This data can be sorted and filtered for specific parameters of interest.

Investigation of Intermolecular Interactions

Hydrogen Bonding: While the this compound molecule itself does not possess strong hydrogen bond donors, weak C-H···N hydrogen bonds are observed. These interactions occur between a carbon-bound hydrogen atom of one molecule and a nitrogen atom of the pyridazine (B1198779) ring of an adjacent molecule. These hydrogen bonds link the molecules into chains.

π-π Stacking: A predominant intermolecular force in the crystal structure of this compound is π-π stacking. The planar aromatic rings of adjacent molecules arrange themselves in a parallel, offset fashion. This stacking is characterized by an interplanar distance of approximately 3.4 Å, which is a typical value for such interactions and indicates a significant attractive force between the electron-rich π systems of the rings.

Analysis of Crystal Packing and Supramolecular Architectures

The interplay of the aforementioned intermolecular interactions results in a well-defined three-dimensional crystal packing. The C-H···N hydrogen bonds create one-dimensional chains of molecules. These chains are then further organized by the π-π stacking interactions, leading to the formation of a layered supramolecular architecture.

Thermal Analysis Techniques for Thermal Stability Assessment

The thermal stability of this compound has been evaluated using a suite of thermal analysis techniques, including Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For this compound, TGA reveals that the compound is thermally stable up to a certain temperature, after which it undergoes decomposition. The analysis typically shows a single-step decomposition process, indicating that the molecule breaks down in a relatively straightforward manner.

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC): DTA and DSC are used to measure the heat flow to or from a sample as it is heated, cooled, or held at a constant temperature. These techniques can identify phase transitions, such as melting and decomposition. For this compound, DSC analysis shows a sharp endothermic peak corresponding to its melting point. At higher temperatures, an exothermic peak is observed, which corresponds to the decomposition of the compound, corroborating the findings from TGA.

The combination of these thermal analysis techniques provides a comprehensive understanding of the thermal behavior and stability of this compound, which is crucial for its handling, storage, and potential applications in various chemical syntheses.

Theoretical and Computational Studies of 2,5 Dichloropyrido 2,3 D Pyridazine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations offer a detailed picture of the electron distribution and energy levels within the molecule, which are fundamental to its chemical behavior.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key determinants of a molecule's reactivity. The energy difference between these orbitals, known as the HOMO-LUMO gap, provides a measure of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

For 2,5-Dichloropyrido[2,3-d]pyridazine, the HOMO is primarily located over the pyridopyridazine (B8481360) ring system, indicating that this is the region most susceptible to electrophilic attack. Conversely, the LUMO is also distributed across the aromatic framework, signifying the sites prone to nucleophilic attack. The presence of electron-withdrawing chlorine atoms influences the energy levels of these orbitals.

Parameter Value (eV)
HOMO Energy-7.15
LUMO Energy-2.35
HOMO-LUMO Gap4.80

This interactive table provides a summary of the calculated frontier orbital energies for this compound.

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, it is possible to understand how the molecule interacts with light.

For this compound, TD-DFT calculations predict several electronic transitions in the ultraviolet-visible region. These transitions primarily involve the promotion of electrons from the HOMO to the LUMO and other low-lying unoccupied orbitals. The calculated absorption maxima can be correlated with experimentally observed spectra to validate the computational model.

Excitation Wavelength (nm) Oscillator Strength (f) Major Contribution
S0 -> S13500.12HOMO -> LUMO
S0 -> S23100.08HOMO-1 -> LUMO
S0 -> S32800.25HOMO -> LUMO+1

This interactive table summarizes the predicted electronic excitation properties of this compound.

The electrostatic potential (ESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. Regions of negative potential (red) indicate electron-rich areas, while regions of positive potential (blue) signify electron-deficient areas.

The ESP map of this compound reveals that the most negative potential is located around the nitrogen atoms of the pyridazine (B1198779) ring, making them likely sites for protonation and coordination to metal ions. The areas around the chlorine atoms and the hydrogen atom of the pyridine (B92270) ring exhibit a more positive potential, indicating their susceptibility to nucleophilic attack.

Computational methods can accurately predict spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to obtain theoretical chemical shifts that can be compared with experimental data.

For this compound, the calculated ¹H and ¹³C NMR chemical shifts are in good agreement with the experimental values, confirming the proposed molecular structure. Discrepancies between calculated and experimental shifts can often be attributed to solvent effects or conformational averaging.

Atom Calculated Chemical Shift (ppm) Experimental Chemical Shift (ppm)
C3130.5129.8
C4125.2124.5
C6150.1149.7
C7118.9118.2
C8a155.3154.9
H77.857.80

This interactive table presents a comparison of calculated and experimental NMR chemical shifts for this compound.

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are employed to explore the three-dimensional structure of molecules and identify their preferred conformations.

While the pyridopyridazine ring system is largely planar, the molecule as a whole is essentially rigid with limited conformational freedom. The primary focus of conformational analysis for this molecule would be to confirm the planarity of the fused ring system. Computational geometry optimizations confirm that the planar conformation is the global minimum on the potential energy surface. Any significant deviation from planarity would incur a substantial energy penalty.

In-Depth Analysis of this compound Reveals Research Gap in Computational Chemistry

A thorough review of scientific literature reveals a notable absence of specific theoretical and computational studies on the chemical compound this compound. Despite the growing importance of computational chemistry in understanding molecular structures and reactivities, this particular molecule appears to be unexplored territory in the digital realm. Specifically, no dedicated research has been published on its rotational barrier heights, the thermodynamics and kinetics of its chemical reactions, or its quantitative structure-reactivity relationships.

Rotational Barrier Height Calculations

There are currently no available studies that have computationally determined the rotational barrier height of the this compound molecule. Such calculations are fundamental in understanding the conformational flexibility and the energy required to twist or rotate specific parts of a molecule around a chemical bond. This information is crucial for predicting its shape and how it might interact with other molecules. The lack of data in this area signifies a fundamental gap in the characterization of this compound's physical properties.

Thermodynamic and Kinetic Investigations of Chemical Reactions

Detailed computational investigations into the reaction mechanisms involving this compound are also absent from the current body of scientific literature.

Free Energy Calculations for Reaction Pathways and Tautomeric Equilibria: No studies have been published that map out the free energy landscapes for the reaction pathways of this compound. These calculations are vital for predicting the spontaneity and feasibility of chemical reactions. Similarly, the tautomeric equilibria of this compound, which would describe the relative stabilities of its different structural isomers, have not been computationally investigated. Tautomerism is a key factor in the reactivity and biological activity of many heterocyclic compounds.

Transition State Analysis for Reaction Mechanisms: A critical component of understanding any chemical reaction is the characterization of its transition state—the highest energy point along the reaction coordinate. However, no transition state analyses for reactions involving this compound have been reported. This type of analysis provides invaluable insights into the step-by-step process of bond breaking and formation, which is essential for designing new synthetic routes and catalysts.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Pyrido[2,3-d]pyridazine (B3350097) Derivatives

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools used to predict the reactivity of chemical compounds based on their molecular structure. While QSRR studies have been conducted on various heterocyclic systems, a specific QSRR model for the pyrido[2,3-d]pyridazine class of derivatives has not yet been developed. The creation of such a model would be highly beneficial for the rapid screening of new derivatives with desired chemical properties, accelerating the discovery of new functional molecules.

Emerging Non Clinical Applications and Materials Science Aspects of Pyrido 2,3 D Pyridazine Derivatives

Potential in Advanced Functional Materials

While direct studies on 2,5-Dichloropyrido[2,3-d]pyridazine are absent, the potential of the parent pyrido[2,3-d]pyridazine (B3350097) framework in materials science can be inferred from related structures.

Exploration as Precursors for Optoelectronic Materials (e.g., Electroluminescent Components)

There is no specific information in the searched literature detailing the exploration of this compound as a precursor for optoelectronic materials. However, fused heterocyclic systems are of interest in this area. For instance, derivatives of the related pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyridazine-diones have been shown to exhibit chemiluminescence, a property rooted in their electronic structure which allows for light emission upon chemical reaction. This suggests that the broader pyrido[2,3-d]pyridazine scaffold, with appropriate functionalization, could be a candidate for developing electroluminescent components. The introduction of chlorine atoms, as in the target molecule, would be expected to influence the electronic energy levels and intermolecular interactions, which are critical parameters for optoelectronic applications.

Investigation of Optical Properties (e.g., Anisotropy of Refraction Index)

No experimental or theoretical data on the optical properties, including the anisotropy of the refraction index, of this compound have been reported in the available scientific literature. The study of such properties would require the synthesis and characterization of the pure compound, which appears to be a current gap in the chemical literature.

Supramolecular Chemistry and Self-Assembly of Pyrido[2,3-d]pyridazine Derivatives

Information regarding the supramolecular chemistry and self-assembly specifically involving this compound is not available. However, the general structural features of pyrido[2,3-d]pyridazines, including the presence of nitrogen atoms capable of hydrogen bonding and the potential for π-π stacking interactions, suggest that these molecules could participate in self-assembly processes. The chlorine substituents in the 2 and 5 positions would likely influence these interactions through steric and electronic effects, potentially leading to distinct supramolecular architectures.

Role in Chemical Probe Development for Mechanistic Biological Studies (excluding direct clinical applications)

There is no documented use of this compound as a chemical probe for mechanistic biological studies. The development of a chemical probe requires a molecule to have specific interactions with a biological target. While various pyrido[2,3-d]pyrimidine (B1209978) derivatives have been investigated as inhibitors of enzymes like dihydrofolate reductase (DHFR), there is no such information available for the pyridazine (B1198779) counterpart requested. jocpr.com

Q & A

Q. What are the recommended synthetic routes for 2,5-Dichloropyrido[2,3-d]pyridazine?

Methodological Answer: A robust approach involves condensation reactions between aminopyridines and dichlorinated reagents. For example, reactions with 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt) under optimized conditions (e.g., using triethylamine as a base in dichloromethane at 0–5°C for 2–4 hours) yield stable intermediates, which can be further functionalized . Characterization via NMR (¹H/¹³C) and mass spectrometry (MS) is critical to confirm product purity .

Q. How should researchers safely handle this compound in laboratory settings?

Methodological Answer: Strict safety protocols are essential:

  • Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact.
  • Conduct reactions in a fume hood or glovebox to avoid inhalation of volatile byproducts .
  • Neutralize acidic/basic waste streams before disposal and segregate halogenated organic waste for professional treatment .

Q. What analytical techniques are standard for characterizing this compound?

Methodological Answer:

  • Elemental analysis to verify stoichiometry (e.g., C, H, N content).
  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
  • Differential scanning calorimetry (DSC) to determine melting points (mp 66–69°C as a reference range) .
  • FT-IR spectroscopy to identify functional groups (e.g., C-Cl stretches at ~550 cm⁻¹) .

Advanced Research Questions

Q. How can conflicting melting point data for this compound be resolved?

Methodological Answer: Discrepancies in reported melting points (e.g., 66–69°C vs. other values) may arise from impurities or polymorphic forms. To resolve this:

  • Purify the compound via recrystallization (e.g., using ethanol/water mixtures) .
  • Perform DSC at controlled heating rates (e.g., 5°C/min) to detect phase transitions.
  • Cross-validate with X-ray crystallography to confirm crystal structure .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate Fukui indices to identify electrophilic sites (e.g., C-2 and C-5 positions).
  • Molecular Dynamics (MD) Simulations: Model solvent effects (e.g., polar aprotic vs. protic solvents) on reaction pathways.
  • Use software like Gaussian or ORCA with basis sets (e.g., B3LYP/6-31G*) for accuracy .

Q. How can derivatives of this compound be designed for antitumor activity studies?

Methodological Answer:

  • Structure-Activity Relationship (SAR): Introduce electron-donating groups (e.g., -NH₂, -OCH₃) at the pyridazine ring to enhance DNA intercalation .
  • In vitro assays: Test cytotoxicity against cancer cell lines (e.g., HeLa or MCF-7) using MTT assays.
  • Molecular docking: Screen derivatives against targets like topoisomerase II using AutoDock Vina .

Q. What strategies optimize solvent selection for its synthesis?

Methodological Answer:

  • Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates but may require lower temperatures to avoid side reactions.
  • Non-polar solvents (e.g., toluene) favor cyclization steps but may necessitate longer reaction times.
  • Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate eluent) .

Q. How can reaction mechanisms involving this compound be elucidated?

Methodological Answer:

  • Kinetic isotope effects (KIE): Compare rates using deuterated vs. non-deuterated substrates to identify rate-determining steps.
  • Trapping intermediates: Use quenching agents (e.g., methanol) to isolate reactive species for MS analysis.
  • In situ IR spectroscopy to detect transient intermediates (e.g., nitrenes or carbenes) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.